5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-ol class, characterized by a fused thiazole-triazole heterocyclic core. Key structural features include:
- 3,4-Dimethoxyphenyl group: Provides electron-rich aromaticity, influencing solubility and receptor binding.
- 4-Ethylpiperazine moiety: Enhances lipophilicity and modulates pharmacokinetic properties.
- 2-Ethyl substituent: Affects steric interactions and metabolic stability.
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)-(4-ethylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3S/c1-5-17-22-21-26(23-17)20(27)19(30-21)18(25-11-9-24(6-2)10-12-25)14-7-8-15(28-3)16(13-14)29-4/h7-8,13,18,27H,5-6,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDCONMHXUMGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCN(CC4)CC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea under basic conditions.
Formation of the Triazole Ring: The triazole ring is often formed via cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
Coupling Reactions: The dimethoxyphenyl group and the ethylpiperazine moiety are introduced through nucleophilic substitution reactions or via coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and pH, as well as the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while nitration of the aromatic ring can produce nitro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a pharmacophore is investigated. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are studied for their potential therapeutic effects. The presence of the piperazine moiety, in particular, is of interest due to its known pharmacological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, which can lead to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Substituents (R1, R2, R3) | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | C₂₄H₃₂N₆O₃S | R1: 3,4-Dimethoxyphenyl; R2: 4-Ethylpiperazine; R3: 2-Ethyl | 508.63 g/mol | High lipophilicity; potential CNS penetration due to ethylpiperazine . |
| 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | C₂₅H₂₉ClN₆O₃S | R1: 4-Ethoxy-3-methoxyphenyl; R2: 3-Chlorophenyl-piperazine; R3: 2-Methyl | 553.06 g/mol | Chlorine atom enhances electronegativity; reduced solubility . |
| 5-((4-Ethoxy-3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | C₂₀H₂₇N₅O₃S | R1: 4-Ethoxy-3-methoxyphenyl; R2: 4-Methylpiperazine; R3: 2-Methyl | 417.5 g/mol | Lower molecular weight; methylpiperazine improves metabolic stability . |
Key Observations :
- Substituent Effects : The target compound’s 3,4-dimethoxyphenyl group increases electron-donating capacity compared to analogs with single methoxy/ethoxy groups (e.g., 4-ethoxy-3-methoxyphenyl in and ) .
- Piperazine Modifications : The 4-ethylpiperazine in the target compound likely enhances blood-brain barrier penetration compared to 4-methylpiperazine () or 3-chlorophenyl-piperazine () .
Antifungal Potential
- Triazole Derivatives: Analogous compounds (e.g., ) inhibit 14-α-demethylase lanosterol (PDB: 3LD6), a cytochrome P450 enzyme critical in fungal ergosterol synthesis .
- Docking Studies : Molecular docking of triazolo-thiadiazole hybrids () demonstrated binding affinity to 3LD6, with methoxyphenyl groups enhancing interactions via hydrophobic pockets .
Antibacterial and Antitumor Activity
- Pyrazole-Triazole Hybrids (): Compounds like 2-[5-(4-methoxyphenyl)-3-phenylpyrazol-1-yl]-6-methylbenzothiazole exhibit antitumor activity by intercalating DNA or inhibiting topoisomerases .
- 1,3,4-Oxadiazole Derivatives (): Sulfur-containing analogs (e.g., 5-phenyl-1,3,4-oxadiazole) show antibacterial activity against Staphylococcus aureus, suggesting the thiazole-triazole core in the target compound could synergize with its substituents for enhanced efficacy .
Pharmacokinetic and Toxicity Considerations
- LogP Predictions : The target compound’s ethylpiperazine and dimethoxyphenyl groups likely increase LogP (>3.5), favoring membrane permeability but risking hepatotoxicity, as seen in triazole antifungals like fluconazole .
- Metabolic Stability : Ethoxy/methoxy groups () are prone to demethylation via CYP450 enzymes, whereas the target’s ethylpiperazine may reduce first-pass metabolism compared to methyl analogs .
Biological Activity
5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound belonging to the thiazolotriazole class. Its unique structural features confer various biological activities that are currently under investigation for potential therapeutic applications.
Structure and Synthesis
The compound is characterized by a thiazole ring fused with a triazole ring and includes a dimethoxyphenyl group and an ethylpiperazine moiety. The synthesis typically involves several steps:
- Formation of the Thiazole Ring : Achieved through the condensation of α-haloketones with thiourea under basic conditions.
- Formation of the Triazole Ring : Involves cyclization reactions using hydrazine derivatives.
- Coupling Reactions : Introduces the side chains via nucleophilic substitution or coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The binding affinity and inhibitory or activating effects on these targets can lead to significant biological outcomes.
Anticancer Activity
Recent studies suggest that compounds within the thiazolotriazole class exhibit promising anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and human breast cancer (T47D), with IC50 values indicating significant potency .
Anti-inflammatory Effects
In vivo studies have demonstrated that certain thiazolotriazoles possess anti-inflammatory properties. For example, compounds similar to this compound exhibited protection rates up to 67% in experimental models compared to 47% for indomethacin .
Enzyme Inhibition
The compound has been evaluated for its inhibitory activity on cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Results indicate varying degrees of COX inhibition among different derivatives, with some achieving up to 93% inhibition .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | Similar structure | Anticancer activity |
| 5-((3,4-Dimethoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | Similar structure | Anti-inflammatory effects |
The presence of the ethylpiperazine moiety in our compound may enhance its pharmacokinetic properties compared to similar compounds lacking this feature.
Case Studies
Several case studies have highlighted the potential therapeutic applications of thiazolotriazoles:
- Study on Anticancer Activity : A derivative was tested against multiple cancer cell lines and showed significant cytotoxicity with IC50 values indicating effective concentration levels for therapeutic use.
- Anti-inflammatory Mechanisms : In vivo models demonstrated that certain derivatives could reduce inflammation markers significantly more than standard treatments like indomethacin.
Q & A
Q. What synthetic strategies are recommended for constructing the thiazolo-triazole core in this compound?
A multi-step approach is typically employed, starting with condensation reactions to form key intermediates. For example, diethyl oxalate and ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) can react under basic conditions (e.g., NaH in toluene) to form pyrazole intermediates, followed by cyclization with hydrazine hydrate to generate triazole-thiadiazole hybrids. Subsequent functionalization with phosphorus oxychloride and aromatic carboxylic acids enables the introduction of substituents like the 4-ethylpiperazine group .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- 1H NMR and IR spectroscopy : To verify functional groups (e.g., methoxy, piperazine) and aromatic substitution patterns.
- Elemental analysis : Confirms empirical formula consistency.
- High-performance liquid chromatography (HPLC) : Assesses purity (>95% is typical for pharmacological studies) .
- Chromatography-mass spectrometry (LC-MS) : Validates molecular weight and detects byproducts .
Q. How can preliminary biological activity screening be designed for this compound?
Begin with in vitro assays targeting enzymes or receptors structurally related to its heterocyclic motifs. For instance:
- Antifungal activity : Test against Candida albicans using 14-α-demethylase (CYP51) inhibition assays, as triazole derivatives often target this enzyme .
- Dose-response curves : Use microdilution methods (e.g., MIC50 values) to quantify potency .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interaction with biological targets?
- Target selection : Prioritize enzymes with known triazole/thiadiazole binding pockets (e.g., fungal CYP51, PDB: 3LD6) .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC50 values to refine models .
Q. What strategies resolve discrepancies between synthetic yields and theoretical calculations?
- Reaction optimization : Vary solvents (e.g., toluene vs. DMF), catalysts (e.g., POCl3 vs. H2SO4), or temperatures to improve intermediate stability.
- Byproduct analysis : Use LC-MS to identify side products (e.g., hydrolysis derivatives) and adjust protecting groups or reaction times .
Q. How do substituents (e.g., 3,4-dimethoxyphenyl vs. 4-ethylpiperazine) influence bioactivity?
Perform structure-activity relationship (SAR) studies :
- Synthesize analogs with modified substituents (e.g., replacing methoxy with nitro groups).
- Compare IC50 values across analogs to identify critical pharmacophores.
- Use computational tools (e.g., CoMFA) to map electrostatic/hydrophobic contributions .
Q. What mechanistic insights can explain variations in antifungal activity across analogs?
- Enzyme kinetics : Measure time-dependent CYP51 inhibition (reversible vs. irreversible).
- Resistance profiling : Test against fungal strains with known CYP51 mutations (e.g., Y132H in C. albicans) to assess target specificity .
Q. How can in vitro to in vivo efficacy gaps be addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
